Diphenyl but-2-ynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl but-2-ynedioate is an organic compound with the molecular formula C({16})H({10})O(_{4}). It is a diester derived from but-2-ynedioic acid and phenol. This compound is known for its unique structure, which includes a triple bond between two carbon atoms and two ester groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of but-2-ynedioic acid with phenol. The process is optimized to ensure high yields and purity of the product. Industrial production methods may also involve the use of continuous flow reactors to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl but-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Diphenyl but-2-ynedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diphenyl but-2-ynedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release phenol and but-2-ynedioic acid, which can further participate in biochemical pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in cycloaddition reactions and other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl but-2-ynedioate: Similar structure but with methyl ester groups instead of phenyl groups.
Diethyl but-2-ynedioate: Similar structure but with ethyl ester groups instead of phenyl groups.
Diphenyl but-2-enedioate: Similar structure but with a double bond instead of a triple bond.
Uniqueness
Diphenyl but-2-ynedioate is unique due to its phenyl ester groups and the presence of a triple bond. This combination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
53683-89-9 |
---|---|
Molekularformel |
C16H10O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
diphenyl but-2-ynedioate |
InChI |
InChI=1S/C16H10O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H |
InChI-Schlüssel |
SLMNTWPOOQWWIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.